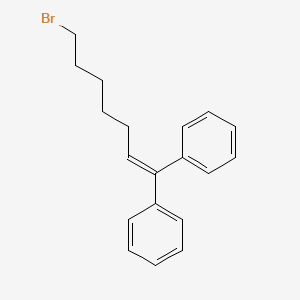(prop-2-en-1-yl)silane CAS No. 145675-42-9](/img/structure/B12551378.png)
[3-(1-Ethoxyethoxy)propyl](dimethyl)(prop-2-en-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane: is a chemical compound with the molecular formula C12H26O2Si It is a silane derivative that features both ethoxy and propenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane typically involves the reaction of appropriate silane precursors with ethoxy and propenyl reagents. One common method involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of novel materials with unique properties.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Medicine: The compound’s ability to modify surfaces and interact with biological molecules makes it a candidate for developing medical devices and implants with improved performance and reduced risk of rejection.
Industry: In industrial applications, 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane is used in the production of coatings, adhesives, and sealants. Its unique properties contribute to the durability and effectiveness of these products.
作用機序
The mechanism of action of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane involves its ability to form stable bonds with various substrates. The ethoxy and propenyl groups facilitate interactions with different chemical environments, allowing the compound to act as a versatile intermediate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
3-(1-Methoxyethoxy)propyl(prop-2-en-1-yl)silane: Similar structure but with a methoxy group instead of an ethoxy group.
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)germane: Similar structure but with a germanium atom instead of silicon.
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)stannane: Similar structure but with a tin atom instead of silicon.
Uniqueness: The presence of both ethoxy and propenyl groups in 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane provides unique reactivity and versatility compared to its analogs. The silicon atom in the compound offers distinct chemical properties, such as stability and reactivity, which are different from those of germanium or tin analogs.
特性
CAS番号 |
145675-42-9 |
|---|---|
分子式 |
C12H26O2Si |
分子量 |
230.42 g/mol |
IUPAC名 |
3-(1-ethoxyethoxy)propyl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C12H26O2Si/c1-6-10-15(4,5)11-8-9-14-12(3)13-7-2/h6,12H,1,7-11H2,2-5H3 |
InChIキー |
UEFSSSMYCRQOLS-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)OCCC[Si](C)(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


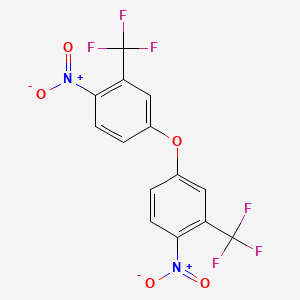
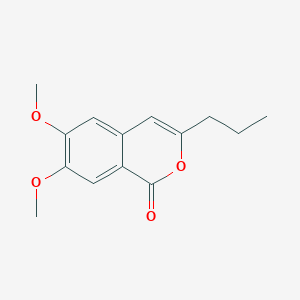
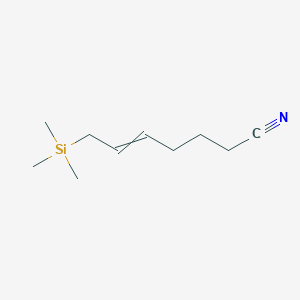
![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
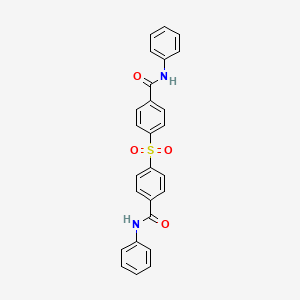
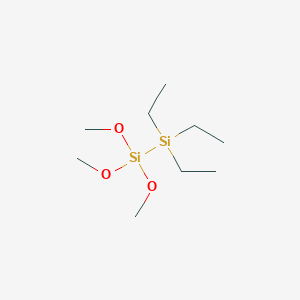
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
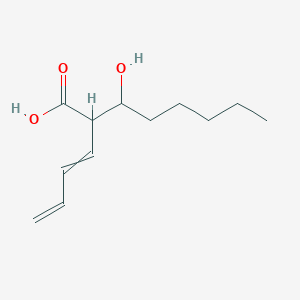
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
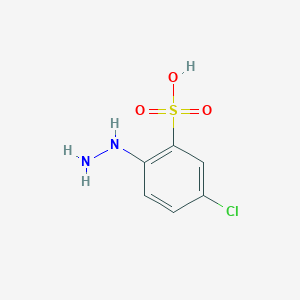
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
